Ethylcyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-2-5-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTXAJDDGPYIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061593 | |
| Record name | Cyclopropane, ethyl- | |
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Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boiling point = 35.9 deg C; [ChemIDplus] Liquid; [ChemSampCo MSDS] | |
| Record name | Ethylcyclopropane | |
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CAS No. |
1191-96-4 | |
| Record name | Ethylcyclopropane | |
| Source | CAS Common Chemistry | |
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| Record name | Ethylcyclopropane | |
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| Record name | Ethylcyclopropane | |
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| Record name | Cyclopropane, ethyl- | |
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| Record name | Cyclopropane, ethyl- | |
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| Record name | Ethylcyclopropane | |
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| Record name | ETHYLCYCLOPROPANE | |
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Synthetic Methodologies and Advanced Reaction Design for Ethylcyclopropane
Chemo-, Regio-, and Stereoselective Synthesis Pathways
The synthesis of ethylcyclopropane, a simple yet important hydrocarbon, can be achieved through various chemical strategies. The choice of method often depends on the desired selectivity, availability of starting materials, and reaction conditions. These pathways range from direct cyclopropanation of alkenes to multi-step conversions from other hydrocarbon precursors.
Cyclopropanation Reactions of Alkenes and Olefins
A primary method for synthesizing this compound involves the cyclopropanation of 1-butene (B85601). This reaction entails the addition of a methylene (B1212753) group (:CH₂) to the double bond of 1-butene. cutm.ac.in One common approach is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. This method is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. cutm.ac.in For instance, the reaction of 1-butene with a methylene carbene, generated from various precursors, yields this compound through a cyclic transition state. cutm.ac.in Another method involves the photolysis of diazomethane (B1218177) in the presence of an alkene, which generates a methylene carbene that then adds to the double bond. masterorganicchemistry.com However, diazomethane is explosive and toxic, necessitating careful handling. masterorganicchemistry.com
It has been observed that the cyclopropanation of cis- and trans-2-butene is stereospecific, suggesting the involvement of a singlet carbene intermediate. masterorganicchemistry.com The stereochemistry of the substituents on the alkene is preserved in the resulting cyclopropane ring. masterorganicchemistry.com
Organometallic Reagent-Mediated Approaches (e.g., Grignard Reagents, Zinc-mediated Reactions)
Organometallic reagents play a crucial role in several synthetic routes to this compound and its derivatives. Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. byjus.comwikipedia.org Their preparation involves reacting an alkyl or aryl halide with magnesium metal in an ether solvent. libretexts.orglibretexts.org
Zinc-mediated reactions are also prominent in cyclopropane synthesis. For example, zinc homoenolates, generated from the C-C bond cleavage of cyclopropanols, can act as nucleophiles in various reactions. researchgate.net Furthermore, the Simmons-Smith reaction, a classic example of a zinc-mediated process, is widely used for the stereospecific conversion of alkenes to cyclopropanes. cutm.ac.inresearchgate.net The reaction of 1,3-dibromopropane (B121459) with zinc metal can also produce cyclopropane, following a Wurtz-type coupling mechanism. cutm.ac.in
Electrochemistry-Enabled Cyclopropanation Techniques (e.g., Electro-generated Bases)
Electrochemical methods offer a green and efficient alternative for cyclopropanation. researchgate.netthieme-connect.de These techniques can be performed under mild conditions and often exhibit high functional group tolerance. uva.nl One such method involves the use of electro-generated bases (EGBs). For instance, the electrochemical reduction of alkyl 2-chloroacetates can generate an EGB, which then promotes the formation of cyclopropane derivatives. oup.comnih.gov This process has been shown to be effective and can be scaled up, making it a practical synthetic procedure. uva.nlnih.gov Mechanistic studies suggest that the electro-generation of a nickel carbene can be a key intermediate in some electrochemical cyclopropanation reactions. uva.nl
Multi-Step Conversions from Precursor Hydrocarbons (e.g., 1-Butyne (B89482), Methyl Cyclopropyl (B3062369) Ketone)
This compound can also be synthesized through multi-step sequences starting from readily available hydrocarbon precursors.
One such precursor is methyl cyclopropyl ketone . A common method for converting this ketone to this compound is the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone, which is then decomposed using a strong base, such as sodium hydroxide (B78521) or sodium methylate, in a high-boiling solvent like diethylene glycol. acs.orgnist.gov This reduction has been reported to yield purified this compound in up to 72% yield. acs.org
Another potential precursor is 1-butyne . A synthetic route could involve the conversion of 1-butyne to a suitable intermediate that can then be cyclopropanated. For example, 1-butyne can be treated with chlorine to form a chlorinated alkyne, which can then undergo further reactions to yield a cyclopropane derivative. vaia.com
Development of Asymmetric Synthetic Routes to Chiral this compound Derivatives
The synthesis of specific enantiomers of chiral this compound derivatives is a significant area of research due to their potential applications in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. mdpi.com
Several strategies have been developed for the asymmetric synthesis of chiral cyclopropanes. One approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. rsc.orgsigmaaldrich.com
Another powerful technique is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. This includes metal-catalyzed reactions, such as those using rhodium or copper complexes with chiral ligands, and organocatalysis, which uses small organic molecules as catalysts. researchgate.net For instance, nickel-hydride-catalyzed enantioselective hydroalkylation of cyclopropenes has been reported for the synthesis of chiral alkylcyclopropane motifs. researchgate.net
The development of these asymmetric routes allows for the controlled synthesis of complex chiral molecules containing the this compound moiety.
Green Chemistry Principles in this compound Production and Catalytic Processes
Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety. solubilityofthings.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsolubilityofthings.com
Key green chemistry principles relevant to this compound synthesis include:
Waste Prevention: Designing syntheses to minimize byproducts. solubilityofthings.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is preferred. solubilityofthings.comacsgcipr.org Catalytic processes are often more efficient and generate less waste. For example, tungsten-catalyzed carbene transfer from this compound to electron-deficient alkenes has been reported, offering an alternative to the use of hazardous diazomethane. ethz.ch
Safer Solvents and Auxiliaries: Choosing solvents and other materials that are less hazardous and can be recycled. acsgcipr.org Efforts are being made to replace halogenated or dipolar aprotic solvents with greener alternatives like water or ionic liquids, or to conduct reactions under solvent-free conditions. researchgate.netthieme-connect.de
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.com Electrochemical methods, for instance, can often be performed under mild conditions. uva.nl
The development of catalytic processes is central to greening the production of this compound. This includes the use of base metals over precious metals where possible and optimizing the turnover number (TON) and turnover frequency (TOF) of catalysts to maximize their efficiency. acsgcipr.org Flow chemistry is also being explored as a safer and more efficient way to handle hazardous reagents like diazoalkanes. acsgcipr.org
Elucidation of Reactivity and Mechanistic Investigations of Ethylcyclopropane
Influence of Ring Strain on Reactivity and Energetics
The chemistry of ethylcyclopropane is dominated by the energetic instability of its three-membered ring. This inherent strain makes the molecule susceptible to a variety of ring-opening reactions, as these processes lead to more stable, lower-energy products. brainly.comscienceinfo.com The total strain energy of the parent cyclopropane (B1198618) is approximately 27.5 kcal/mol, a value that is largely retained in its alkyl-substituted derivatives like this compound. This high potential energy is the driving force behind its characteristic reactivity.
Angle Strain and Torsional Strain Effects on Bond Stability and Cleavage
The principal contributor to the ring strain in this compound is angle strain. The internal carbon-carbon-carbon bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org This severe angular distortion leads to inefficient overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" carbon-carbon bonds that are more susceptible to cleavage than typical C-C sigma bonds.
Activation Energy Barriers in this compound Transformations
The high ground-state energy of this compound due to ring strain results in lower activation energy barriers for its transformations compared to analogous reactions in unstrained molecules. For instance, studies on related cyclopropane systems have provided insight into the energetic requirements for ring-opening. On a chromia catalyst, the ring opening of cyclopropane was found to have an activation energy of 12 kcal/mol. osti.gov Theoretical studies on the unimolecular decomposition of cyclopentane (B165970) have suggested that the formation of this compound via a transition state involving H-abstraction has a high activation energy, making it an unlikely pathway in that specific system. arxiv.org More directly, ab initio calculations on the degenerate rearrangement of protonated this compound have revealed a very flat potential energy surface, indicating that once protonated, the carbocationic intermediates can interconvert with very low energy barriers. acs.orgacs.org
Electrophilic Ring-Opening Reactions
The electron density of the C-C bonds in the cyclopropane ring, often described as having partial π-character, makes this compound susceptible to attack by electrophiles. These reactions proceed via ring-opening, which alleviates the ring strain and are therefore typically highly exothermic. chemistrysteps.com
Protonation Mechanisms and Carbocationic Intermediates
The addition of a proton to this compound initiates a ring-opening process that proceeds through carbocationic intermediates. Theoretical studies on protonated this compound have been instrumental in elucidating the mechanism. acs.orgacs.orgesf.edu These calculations support a model where the proton can add to a corner or an edge of the cyclopropane ring. This leads to the formation of a protonated cyclopropane intermediate, which exists on a very flat potential energy surface, allowing for rapid degenerate rearrangements. acs.orgacs.org
The stability of the resulting carbocation dictates the regioselectivity of the ring opening. Following Markovnikov's rule, protonation will occur in a manner that leads to the most stable carbocationic intermediate. In the case of this compound, cleavage of the C1-C2 or C1-C3 bond would lead to a secondary carbocation, while cleavage of the C2-C3 bond would result in a primary carbocation. Therefore, the reaction proceeds via the formation of the more stable secondary carbocation. This intermediate is then captured by a nucleophile to give the final ring-opened product. libretexts.orglibretexts.org
Halogenation Reactions: Regioselectivity and Stereochemical Course
The halogenation of this compound, like other cyclopropanes, can proceed through different mechanisms depending on the reaction conditions. Under free-radical conditions, such as chlorination with Cl₂ and UV light, a mixture of monochlorinated products is typically obtained through the substitution of hydrogen atoms. brainly.com
Under electrophilic conditions (e.g., reaction with Br₂ in an inert solvent), the reaction proceeds via ring-opening. The regioselectivity of this addition is governed by the formation of the most stable carbocation intermediate. For this compound, electrophilic attack by Br⁺ will lead to the cleavage of a C-C bond that results in the formation of a secondary carbocation, in preference to a primary one. This means the bond between the substituted carbon and one of the unsubstituted carbons is most likely to break. The resulting carbocation is then attacked by the bromide anion (Br⁻). libretexts.orgcanterbury.ac.nz
The stereochemistry of such additions often proceeds with anti-stereochemistry. This is explained by the formation of a cyclic halonium ion intermediate (or a species with similar characteristics), which shields one face of the molecule. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, analogous to the halogenation of alkenes. scienceinfo.comlibretexts.orglasalle.edu Studies on related rigid, bicyclic systems have shown that electrophilic bromine addition can occur at the most substituted cyclopropyl (B3062369) bond with inversion of configuration at the site of electrophilic attack, which supports the idea of substantial carbocationic character in the transition state. canterbury.ac.nz
Catalytic Transformations Involving this compound
The reactivity of this compound can be harnessed and controlled using various transition metal catalysts. These catalysts can facilitate ring-opening, isomerization, and other functionalization reactions under milder conditions than are possible thermally. Catalysis provides an alternative, lower-energy pathway for the reaction to proceed, often involving organometallic intermediates. saskoer.ca
One notable example is the tungsten-catalyzed metathesis reaction reported by Gassman and coworkers. In this process, a tungsten catalyst, such as one generated from PhWCl₃ and EtAlCl₂, can effect a carbene transfer from this compound to an electron-deficient alkene. rsc.org This transformation proceeds via a retro-cyclopropanation mechanism, where the catalyst cleaves the cyclopropane ring to generate a metal-carbene intermediate, which is then transferred to the alkene substrate. Low-valent tungsten complexes, such as W(CO)₆, are known to catalyze alkene isomerization and functionalization, often involving oxidative addition and reductive elimination steps in a W(0)/W(II) redox cycle. nih.govchemrxiv.org
Other catalytic systems can also promote transformations of the cyclopropane ring. For instance, catalytic hydrogenation using metals like platinum, palladium, or nickel can lead to the reductive opening of the ring to form pentane. libretexts.org This process involves the adsorption of the cyclopropane onto the metal surface, followed by the sequential addition of hydrogen atoms, leading to C-C bond cleavage. libretexts.org Furthermore, zinc-mediated Reformatsky reactions have been used to synthesize more complex, functionalized this compound derivatives, showcasing the utility of this compound as a building block in catalyzed organic synthesis. researchgate.net
Hydrogenative Ring-Opening Reactions over Transition Metal Catalysts
The hydrogenative ring-opening of this compound over various transition metal catalysts has been a subject of investigation to understand the reactivity and selectivity of this strained ring system. u-szeged.hu Studies have shown that the reaction proceeds via the cleavage of the carbon-carbon bonds within the cyclopropane ring, leading to the formation of various alkane products. The product distribution is highly dependent on the nature of the catalyst used, including the type of transition metal and the pretreatment conditions (e.g., preoxidized or reduced). u-szeged.hu
For instance, research on cis- and trans-methyl-ethyl-cyclopropane (a closely related compound) using palladium-platinum powder catalysts demonstrated that the product ratios are influenced by the catalyst composition. researchgate.net Generally, transition metals like palladium, platinum, nickel, rhodium, and iridium are effective for catalyzing the C-C bond cleavage in cyclopropanes. nih.govsioc-journal.cn The high strain energy of the cyclopropane ring (approximately 28 kcal/mol) provides a thermodynamic driving force for the ring-opening process, which is facilitated by the coordination of the cyclopropane to the metal center. nih.gov
The mechanism often involves the formation of a metallacyclobutane intermediate, which can then undergo further reactions, such as reductive elimination, to yield the final alkane products. The regioselectivity of the ring-opening, meaning which C-C bond is cleaved, is a key aspect of these studies and is influenced by steric and electronic factors of both the substrate and the catalyst.
Palladium-Catalyzed Ring-Opening and Functionalization Reactions
Palladium catalysts are particularly versatile in promoting the ring-opening of cyclopropanes, enabling not just hydrogenation but also a variety of functionalization reactions. rsc.orgnih.govresearchgate.net These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be trapped by various nucleophiles. researchgate.net This strategy allows for the introduction of new functional groups onto the carbon skeleton that was originally part of the cyclopropane ring.
Research has demonstrated that palladium(0) catalysts can effect the intramolecular functionalization of cyclopropane sp³ C-H bonds. rsc.org Evidence suggests that this process involves C-H bond cleavage and subsequent C-C bond formation, leading to a ring-opened intermediate that can be further transformed. rsc.org
In the context of functionalization, palladium-catalyzed reactions of cyclopropanes with soft nucleophiles and organoboronic acids have been developed. researchgate.net These methods provide access to functionalized spirocyclic compounds under mild conditions. researchgate.net Furthermore, palladium catalysis has been employed for the enantioselective ring-opening of related strained rings like cyclobutanones, where a transient σ-alkylpalladium complex is trapped by a coupling partner. nih.gov The principles of these reactions, involving oxidative addition of the strained ring to the palladium center followed by reaction with an external reagent, are broadly applicable to cyclopropane chemistry, including this compound.
The ability to control the regioselectivity and enantioselectivity of these palladium-catalyzed reactions is a significant area of ongoing research, offering powerful tools for the synthesis of complex organic molecules. nih.gov
Thermal and Photochemical Reactivity Profiles
The thermal and photochemical reactivity of cyclopropanes, including this compound, is characterized by unimolecular isomerization reactions. These reactions involve the rearrangement of the molecule's atomic framework to form more stable isomers, typically alkenes. The conversion of cyclopropane radical cations to propene radical cations, for example, has been studied using ab initio methods and is found to proceed through an asynchronous one-step mechanism with a significant activation energy. researchgate.net
The study of unimolecular kinetics of related cyclic compounds, such as substituted oxetanes, reveals that stereochemistry plays a crucial role in determining the possible isomerization pathways and their corresponding reaction rates. osti.govnih.gov These studies often employ computational methods to map the potential energy surfaces and identify the lowest energy pathways for isomerization. nih.gov
The thermolysis of halogenated cyclopropanes provides insight into the reactivity of the cyclopropane ring under thermal conditions. researchgate.net Heating halogenated cyclopropanes generally leads to ring-opening and the formation of various products through substitution or dehydrohalogenation reactions. The specific products formed are highly dependent on the reaction conditions and the nature and position of the halogen substituents on the ring. researchgate.net
For example, the thermolysis of 1,1-dibromo-2,2-dimthis compound at around 200°C yields 1,2-dibromo-3-methyl-2-butene, while at 500°C under vacuum, it produces 2-bromo-3-methylbuta-1,3-diene. researchgate.net The thermal decomposition of various halogenopolyfluorocyclopropanes has also been described, with some compounds eliminating difluorocarbene and others undergoing rearrangement to olefins. rsc.org
These studies on halogenated analogs highlight the influence of substituents on the mechanism of thermal ring-opening. The presence of halogens can alter the electronic properties of the cyclopropane ring and influence the stability of the intermediates formed during thermolysis, thereby directing the reaction towards specific products. The principles learned from these systems can be extrapolated to understand the potential thermal reactivity of substituted cyclopropanes like this compound, although direct thermolysis of this compound itself would likely lead to isomerization to various pentenes.
Characterization and Reactivity of this compound-Derived Reactive Intermediates
In the realm of mass spectrometry and gas-phase ion chemistry, reactive intermediates derived from cyclopropanes, including distonic radical cations and ylidions, have been the subject of theoretical and experimental investigation. researchgate.netiupac.org A distonic radical cation is a species where the charge and radical sites are formally separated within the ion. iupac.org Ylidions are a subclass of distonic ions where the charge and radical sites are on adjacent atoms. iupac.org
The radical cation of cyclopropane can react with molecules like pyridine (B92270) to generate distonic radical cations. nih.gov These distonic ions exhibit characteristic fragmentation patterns upon collisional activation that distinguish them from their conventional isomers. nih.gov Theoretical studies using ab initio molecular orbital theory have shown that distonic radical cations, in general, possess special stability. researchgate.netiupac.org
For ethyl-substituted systems, the ionization of compounds like CH₃CH₂X (where X is a functional group) can lead to the formation of conventional radical cations or their more stable distonic isomers, •CH₂CH₂XH⁺. nih.gov The relative stability depends on the nature of X. While the charge site in some distonic ions can be chemically inert, allowing for the study of radical-type reactivity at the remote site, in other cases, the charge site can influence or catalyze reactions. purdue.edu The study of these exotic intermediates provides fundamental insights into the intrinsic reactivity of radical cations derived from simple hydrocarbons like this compound.
Carbocation Rearrangements (e.g., Cyclopropane-Cyclopropane Rearrangements)google.com
Carbocation rearrangements are fundamental processes in organic chemistry, and in the context of substituted cyclopropanes like this compound, they can lead to complex and sometimes unexpected molecular transformations. One of the notable carbocation-mediated reactions involving a cyclopropane framework is the cyclopropane-cyclopropane rearrangement. This type of rearrangement is of significant interest, particularly as it has been proposed to play a crucial role in the biosynthesis of sterols with unusual cyclopropane-containing side chains found in marine organisms. acs.org
Theoretical studies, specifically ab initio calculations, have been employed to investigate the mechanistic underpinnings of such rearrangements, using the degenerate rearrangement of protonated this compound as a fundamental model system. acs.org These computational investigations have revealed that the potential energy surface for this rearrangement is remarkably flat, suggesting that the interconversion between isomeric protonated cyclopropane structures can occur readily. acs.org
The proposed mechanism for the cyclopropane-cyclopropane rearrangement is initiated by the protonation of the cyclopropane ring, forming a protonated cyclopropane intermediate. This species can be viewed as a corner-protonated cyclopropane. In the case of this compound, this intermediate can then undergo a rearrangement where a new cyclopropane ring is formed through the backside attack of a methyl group on the protonated cyclopropyl ring. acs.org Subsequent deprotonation of the newly formed protonated cyclopropane intermediate yields the rearranged cyclopropane product. acs.org
This rearrangement is particularly relevant in the biosynthesis of certain marine sterols. For instance, it is believed to be involved in the conversion of dihydrocalysterol, which contains a cyclopropane ring in its side chain. acs.org The proposed biosynthetic pathway involves the formation of a protonated cyclopropane intermediate from a precursor, which then undergoes a cyclopropane-cyclopropane rearrangement to form a new protonated cyclopropane structure. acs.org Deprotonation of these intermediates leads to the various isomeric cyclopropyl sterols observed in nature. acs.org The feasibility of this novel rearrangement pathway is supported by isotopic labeling experiments and is an elegant explanation for the complex stereochemical relationships among these natural products. acs.org
Spectroscopic Characterization and Advanced Structural Analysis of Ethylcyclopropane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the structure of organic molecules in solution. jchps.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.gov
Proton (¹H) NMR spectroscopy is a fundamental technique for determining the arrangement of hydrogen atoms in a molecule. emerypharma.com The ¹H NMR spectrum of ethylcyclopropane is expected to show distinct signals for the ethyl group protons (methyl and methylene) and the cyclopropyl (B3062369) ring protons. The chemical shift (δ) of these signals, their multiplicity (splitting pattern), and their integration (area under the peak) are key parameters for structural assignment. jchps.com
For instance, the methyl (CH₃) protons of the ethyl group would likely appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet, coupled to the methyl protons. The protons on the cyclopropane (B1198618) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other and the ethyl group.
¹H NMR is also highly effective for identifying and quantifying impurities. nih.gov The presence of unexpected signals in the spectrum can indicate residual solvents, starting materials, or byproducts from the synthesis. libretexts.org For example, common laboratory solvents like acetone, ethyl acetate, or methanol (B129727) have characteristic chemical shifts and multiplicities that can be readily identified. libretexts.org Careful analysis of the integration of impurity peaks relative to the analyte signals allows for the determination of their concentration.
While ¹H NMR focuses on protons, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.gov In a standard ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak, revealing the number of different carbon environments.
To establish the connectivity between protons and carbons, and among protons themselves, two-dimensional (2D) NMR techniques are employed. emerypharma.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would appear between the signals of the ethyl group's methyl and methylene protons, and between the methylene protons and the methine proton of the cyclopropane ring. This confirms the ethyl group's attachment to the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu The HSQC spectrum of this compound would display cross-peaks connecting the ¹H signal of each proton group to the ¹³C signal of its directly bonded carbon. This allows for unambiguous assignment of both the proton and carbon spectra. magritek.com Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu
Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and ring inversions, on different timescales. Dynamic NMR (DNMR) refers to a collection of NMR experiments that can be used to study these conformational dynamics. nih.govlinser-lab.com
For this compound, rotation around the carbon-carbon bond connecting the ethyl group to the cyclopropane ring is a key dynamic process. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals for the cyclopropyl protons. However, by lowering the temperature, this rotation can be slowed down.
As the rate of rotation decreases and approaches the NMR timescale, the signals for the non-equivalent protons on the cyclopropane ring may broaden and eventually decoalesce into separate signals for each distinct conformation. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and rates of these conformational changes. This provides a detailed picture of the molecule's flexibility and the relative energies of its different conformers.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups and providing a unique "molecular fingerprint." mdpi.comnih.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). utdallas.edu Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for identifying their presence in a molecule. oregonstate.edulibretexts.org
In the IR spectrum of this compound, key absorption bands would include:
C-H stretching vibrations: Aliphatic C-H stretches from the ethyl group and the cyclopropane ring typically appear just below 3000 cm⁻¹. The C-H bonds within the strained cyclopropane ring may show slightly higher frequency absorptions compared to typical alkanes.
CH₂ and CH₃ bending vibrations: These appear in the 1470-1365 cm⁻¹ region.
Cyclopropane ring vibrations: The characteristic ring "breathing" and other deformation modes of the cyclopropane ring often appear in the fingerprint region (below 1500 cm⁻¹), for instance, around 1020 cm⁻¹ and 820 cm⁻¹.
The absence of strong absorptions in other regions, such as the O-H stretch (around 3300 cm⁻¹) or the C=O stretch (around 1700 cm⁻¹), would confirm the absence of hydroxyl or carbonyl functional groups, respectively. vscht.czyoutube.com
Table 1: Expected IR Absorption Regions for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Cyclopropyl C-H | Stretching | ~3100-3000 |
| Ethyl C-H | Stretching | ~2960-2850 |
| CH₂ | Bending (Scissoring) | ~1465 |
| CH₃ | Bending (Asymmetric) | ~1450 |
| CH₃ | Bending (Symmetric) | ~1375 |
| Cyclopropane Ring | Ring Deformation | ~1020 |
| Cyclopropane Ring | Ring Deformation | ~820 |
Note: This table provides general expected ranges and specific values can vary.
Raman spectroscopy is a complementary technique to IR spectroscopy. mdpi.com It involves the inelastic scattering of monochromatic light, and the resulting spectrum provides information about the vibrational modes of a molecule. nih.gov While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy can provide a detailed molecular fingerprint. mdpi.com Key features in the Raman spectrum would include:
Strong C-H stretching bands.
Vibrations associated with the C-C bonds of the ethyl group and the cyclopropane ring.
The symmetric "breathing" mode of the cyclopropane ring, which is often a strong and characteristic Raman band.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. By comparing the experimental spectra with theoretical calculations, a detailed assignment of the individual vibrational modes can be achieved, offering deep insights into the molecule's structure and bonding. d-nb.info The unique pattern of peaks in the Raman spectrum serves as a distinct fingerprint for the molecule. d-nb.info
Mass Spectrometry for Gas-Phase Ion Chemistry
Mass spectrometry serves as a powerful tool for investigating the intrinsic properties of molecules in the gas phase, free from intermolecular interactions. For this compound, this technique provides crucial data on its ionization behavior and the subsequent fate of the resulting molecular ion.
The ionization potential (IP), the minimum energy required to remove an electron from a gaseous molecule, and the enthalpy of formation (ΔfH°) of the resulting cation are fundamental thermochemical properties. For this compound, the ionization potential has been determined to be 9.17 eV. nist.gov This value is notably similar to that of mthis compound, and surprisingly lower than that of 1-butene (B85601), despite the latter having a double bond. cdnsciencepub.com
The enthalpy of formation for the gaseous this compound molecule at standard conditions has been reported as 2.9 kJ/mol (or 0.7 kcal/mol). nist.govcdnsciencepub.comchemeo.com This value is a key component in understanding the energetic landscape of its ionization and fragmentation processes. The enthalpy of formation for the liquid phase is -28.5 kJ/mol. nist.govchemeo.com
Table 1: Thermochemical Data for this compound
| Property | Value | State |
|---|---|---|
| Ionization Potential | 9.17 eV | Gas |
| Enthalpy of Formation | 2.9 kJ/mol | Gas |
| Enthalpy of Formation | -28.5 kJ/mol | Liquid |
Data sourced from NIST Chemistry WebBook and other cited literature. nist.govcdnsciencepub.comchemeo.com
Upon electron ionization in a mass spectrometer, the this compound molecular ion ([C₅H₁₀]⁺) is formed. This high-energy species can undergo a variety of fragmentation and isomerization reactions. The resulting mass spectrum is a fingerprint of these processes, showing a series of fragment ions with different mass-to-charge (m/z) ratios.
The fragmentation of ionized cycloalkanes often involves ring-opening to form isomeric acyclic ions, which then fragment further. For smaller rings like cyclopropane, a common initial step is the cleavage of a C-C bond in the ring, leading to a more stable open-chain radical cation. docbrown.info While specific, detailed fragmentation pathways for this compound are not extensively documented in the provided context, general principles of mass spectrometry of alkylcyclopropanes suggest that the fragmentation pattern would be complex. researchgate.net
Common fragmentation pathways for organic molecules include alpha-cleavage, where a bond adjacent to a radical center is broken, and rearrangements like the McLafferty rearrangement, although the latter is more typical for compounds containing heteroatoms and a sufficiently long alkyl chain. libretexts.org For hydrocarbons, fragmentation often proceeds through a series of losses of small neutral molecules (like H₂) or radicals (like CH₃• or C₂H₅•). docbrown.info
Isomerization of the molecular ion is a key phenomenon. It has been observed that ionized n-pentyl methyl ether may isomerize through an ion-neutral complex that involves ionized this compound and methanol, highlighting the potential for the this compound cation to be an intermediate in the gas-phase reactions of other organic ions. researchgate.net The similarity in fragmentation patterns between isomers often suggests that they rearrange to a common intermediate structure or a mixture of interconverting structures before fragmenting. mdpi.com This makes the unique identification of isomers by mass spectrometry alone challenging without techniques like tandem mass spectrometry (MS/MS), which can probe the structure of individual fragment ions. mdpi.comspectroscopyonline.com
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
Computational Chemistry and Theoretical Investigations of Ethylcyclopropane
Quantum Mechanical Studies (e.g., Ab Initio and Density Functional Theory (DFT) Calculations)acs.orglumenlearning.commpg.dequora.com
Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of ethylcyclopropane. arxiv.org These first-principles approaches solve the electronic structure of the molecule to predict its behavior. scirp.org Ab initio methods are based on solving the Schrödinger equation without empirical data, while DFT calculates the electron density to determine the molecule's energy and other properties. conicet.gov.ar Studies on related cycloalkanes have demonstrated the utility of high-level composite methods like CBS-QB3 for accurately determining thermochemical data and reaction pathways. arxiv.orgresearchgate.net
A primary application of quantum mechanical calculations is energy minimization, also known as geometry optimization. wikipedia.org This computational process systematically alters the geometry of a molecule to find the arrangement of atoms with the lowest possible potential energy. atomistica.online For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles that correspond to its most stable three-dimensional structure.
The process is iterative, starting with an initial guess of the structure. The forces on each atom are calculated, and the atomic positions are adjusted to reduce these forces until a stationary point on the potential energy surface is reached. wikipedia.org This optimized structure represents a local or global energy minimum, corresponding to a stable conformer of the molecule. atomistica.onlinemdpi.com For this compound, calculations would identify the preferred rotational conformation of the ethyl group relative to the cyclopropane (B1198618) ring. Conformational stability studies on this compound, using methods like temperature-dependent FT-IR spectra of xenon solutions combined with ab initio calculations, have been performed to understand its conformational behavior. scilit.com
Table 1: Representative Theoretical Geometrical Parameters for Cyclopropane Note: This table provides general values for the parent cyclopropane ring, which forms the core of this compound. Specific values for this compound would be determined through dedicated calculations.
| Parameter | Typical Calculated Value | Reference Experimental Value |
|---|---|---|
| C-C Bond Length | ~1.51 Å | 1.510 pm |
| C-H Bond Length | ~1.08 Å | 1.089 pm |
| H-C-H Angle | ~115° | 115.1° |
| C-C-C Angle | 60° (by definition) | 60° |
Beyond stable molecules, quantum mechanical calculations are crucial for identifying and characterizing transition states—the high-energy structures that connect reactants and products along a reaction pathway. pearson.comresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing an energy maximum in the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net The energy difference between the reactants and the transition state defines the activation energy of the reaction. msu.edu
For this compound, theoretical studies can elucidate the mechanisms of various reactions, such as ring-opening, rearrangements, and electrophilic additions. canterbury.ac.nz For instance, ab initio calculations have been used to investigate the mechanism of cyclopropane-cyclopropane rearrangements involving protonated this compound, a process relevant to marine sterol biosynthesis. acs.org Such studies map the potential energy surface, locating intermediates and transition states to provide a detailed, step-by-step description of the reaction mechanism. lumenlearning.com This allows for the prediction of reaction rates and product distributions.
The three-membered ring of this compound imposes significant angle strain because the internal C-C-C bond angles are constrained to 60°, a large deviation from the ideal sp³ tetrahedral angle of 109.5°. quora.com Quantum mechanical calculations provide insight into the unique electronic structure resulting from this strain.
A key feature of the cyclopropane ring is the presence of "bent bonds" (or banana bonds). quora.comwikipedia.org In this model, the electron density of the C-C bonds is concentrated outside the direct internuclear axis, forming an arc-like shape. researchgate.net This outward displacement of electron density allows for a reduction in angle strain, as the inter-orbital angle is larger than the 60° internuclear angle. wikipedia.org This bonding model, an alternative to the standard sigma and pi bond description, explains the unusual chemical properties of cyclopropanes, such as their alkene-like reactivity in certain reactions. researchgate.netulaval.ca Analysis of the electron density and molecular orbitals from DFT or ab initio calculations can visualize and quantify the extent of this bond bending. researchgate.netreb.rw
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactionswikipedia.org
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mpg.desimonsfoundation.org By solving Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic behavior of a system, providing detailed information on conformational changes and intermolecular interactions. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. chemrxiv.org This involves mapping the different spatial arrangements (conformers) the molecule can adopt due to rotation around its single bonds—specifically, the C-C bond connecting the ethyl group to the cyclopropane ring. By simulating the molecule's dynamics, researchers can identify the most populated conformational states, the energy barriers between them, and the pathways for interconversion. elifesciences.org
Furthermore, MD simulations can model the interactions between this compound and other molecules, such as solvents or biological macromolecules. These simulations provide insights into solvation effects and the nature of non-covalent interactions (e.g., van der Waals forces) that govern how this compound behaves in a condensed phase or a complex biological environment. mpg.debiorxiv.org
Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies on this compound-Containing Biomoleculeswikipedia.org
While this compound itself is a simple hydrocarbon, its structural motif is found in more complex molecules with biological activity. nih.gov For these this compound-containing biomolecules, Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools for drug design and discovery. frontiersin.orgnih.gov
QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The process involves calculating a set of molecular descriptors (physicochemical properties, topological indices, etc.) for each molecule and using statistical methods to correlate these descriptors with their measured activity (e.g., inhibitory concentration). mdpi.com Although no specific QSAR studies focused solely on a series of this compound derivatives are prominent in the literature, the methodology could be applied to design more potent analogs if a lead compound containing this moiety were identified.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govpensoft.net If an this compound-containing molecule were identified as a potential drug candidate, docking simulations could be used to predict its binding mode within the active site of its target protein. mdpi.com This provides crucial information about the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) responsible for binding affinity, guiding the rational design of new inhibitors with improved potency and selectivity. frontiersin.orgpensoft.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Orbital Topology in Determining Reactivityacs.org
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energy and symmetry of these orbitals are critical in determining reactivity. imperial.ac.uk
For this compound, the HOMO would be associated with its nucleophilic character (electron-donating ability), while the LUMO represents its electrophilic character (electron-accepting ability). libretexts.orgijisrt.com The energy gap between the HOMO and LUMO is an important indicator of chemical stability; a smaller gap generally implies higher reactivity.
Orbital topology refers to the shape and spatial arrangement of molecular orbitals and how they influence a reaction. kg.ac.rs In reactions involving the cyclopropane ring, such as electrophilic ring-opening, the topology of the orbitals is crucial. canterbury.ac.nz For example, studies on the bromination of cyclopropanes have shown that factors like HOMO-LUMO interactions and orbital distributions determine the stereoselectivity of the electrophilic attack on the strained C-C bonds. canterbury.ac.nz The specific shape of the "bent bond" orbitals dictates whether an electrophile attacks from the "edge" or "corner" of the ring, leading to different stereochemical outcomes. canterbury.ac.nzcore.ac.uk Computational analysis of the HOMO, LUMO, and other relevant orbitals of this compound can therefore provide a detailed rationale for its observed reactivity patterns.
Advanced Applications and Research Frontiers of Ethylcyclopropane Chemistry
Strategic Building Block in Complex Organic Synthesis
Ethylcyclopropane, a seemingly simple cycloalkane, possesses a unique combination of stability and reactivity that renders it a valuable strategic building block in the intricate field of complex organic synthesis. guidechem.com The inherent ring strain of approximately 27.5 kcal/mol in the cyclopropane (B1198618) ring is the primary driver of its synthetic utility, predisposing it to a variety of ring-opening reactions that lead to the formation of more stable, acyclic or larger ring systems. This latent reactivity, coupled with the conformational rigidity imparted by the three-membered ring, allows chemists to construct complex molecular architectures with a high degree of stereochemical control. The ethyl group provides a simple alkyl substituent that can influence the regioselectivity of ring-opening reactions and can be further functionalized if necessary.
Precursor for Diverse Heterocyclic Scaffolds and Ring Systems
The construction of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules, can be efficiently achieved using this compound derivatives as versatile precursors. rsc.org The strain energy of the cyclopropane ring can be harnessed to drive ring-expansion reactions, providing access to a wide array of heterocyclic scaffolds. semanticscholar.org For instance, activated cyclopropanes, often referred to as donor-acceptor cyclopropanes, can undergo formal [3+2] cycloaddition reactions with various dipolarophiles to furnish five-membered heterocycles. researchgate.net
Recent research has demonstrated the application of cyclopropane ring-expansion in the synthesis of densely functionalized heterocycles. semanticscholar.org These methods offer an alternative to traditional strategies for preparing molecules that are of significant interest from both a structural and biological perspective. rsc.org The ability to generate molecular complexity rapidly from relatively simple cyclopropane precursors is a key advantage of this approach.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Cyclopropane Precursors
| Precursor Type | Reactant | Heterocyclic Product | Reaction Type |
|---|---|---|---|
| Donor-Acceptor Cyclopropanes | Nitriles | Pyrroles | [3+2] Cycloaddition |
| Donor-Acceptor Cyclopropanes | 2-Vinylindoles | Tetrahydrocarbazoles | Domino Ring Opening-Cyclization |
| Donor-Acceptor Cyclopropanes | - | Furans | DBU-mediated Ring Expansion |
Synthetic Intermediates in the Construction of Natural Products and Bioactive Molecules
The utility of this compound and its derivatives extends to the total synthesis of natural products and other bioactive molecules. nih.gov The cyclopropane moiety is not only a key structural feature in a variety of natural products but also serves as a versatile synthetic intermediate that can be transformed into other functional groups or ring systems at a later stage of a synthesis. marquette.edu The rigid nature of the cyclopropane ring can be exploited to control the stereochemistry of adjacent stereocenters, a crucial aspect in the synthesis of complex, biologically active compounds.
The development of novel synthetic methodologies has further enhanced the application of cyclopropanes in this area. nih.gov For example, the diastereoselective cyclopropanation of alkenes allows for the introduction of the cyclopropane ring with high stereocontrol, setting the stage for subsequent transformations. marquette.edu The resulting cyclopropyl-containing intermediates can then be carried forward through a synthetic sequence to afford the target natural product.
One notable example is the phytotoxin coronatine, which contains the unusual amino acid 1-amino-2-ethylcyclopropane carboxylic acid (coronamic acid). The synthesis of such molecules relies on methodologies that can efficiently construct the substituted cyclopropane ring.
Role in Medicinal Chemistry and Drug Design
The unique structural and electronic properties of the cyclopropane ring have made it an increasingly important motif in medicinal chemistry and drug design. The incorporation of a cyclopropane ring, including the this compound moiety, into a drug candidate can have profound effects on its pharmacological properties.
Incorporation of this compound Moieties in Pharmaceutical Candidates
The cyclopropyl (B3062369) group is often utilized as a bioisosteric replacement for other common functional groups, such as gem-dimethyl groups or double bonds. This substitution can lead to improvements in key pharmacokinetic properties, including metabolic stability. The high C-H bond dissociation energy of cyclopropanes makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug degradation in the body.
Furthermore, the rigid, three-dimensional structure of the cyclopropane ring can act as a conformational constraint, locking the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity for the target receptor or enzyme. Fused-cyclopropane rings, in particular, are gaining prominence in modern drug discovery as they introduce three-dimensionality and structural novelty. bohrium.com
Structure-Activity Relationship (SAR) Studies of this compound-Containing Compounds
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity. oncodesign-services.com For compounds containing an this compound moiety, SAR studies can elucidate the importance of the cyclopropane ring itself, as well as the nature and position of substituents on the ring.
For instance, in the development of inhibitors for enzymes like O-acetylserine sulfhydrylase, derivatives of 1-ethylcyclopropane-1,2-dicarboxylic acid have been used in competitive binding assays to determine the dissociation constants of potential inhibitors. nih.gov Such studies help in understanding how the inhibitor binds to the active site and guide the design of more potent analogues.
In the context of histone demethylase KDM1A inhibitors, SAR studies on α-substituted cyclopropylamine (B47189) derivatives have shown that modifications to the phenyl ring at the β-position of the cyclopropane ring can significantly impact inhibitory activity. nih.gov These studies are crucial for optimizing lead compounds and advancing them toward clinical development.
Table 2: Influence of Structural Modifications on Biological Activity in SAR Studies
| Compound Class | Structural Modification | Effect on Biological Activity |
|---|---|---|
| α-Substituted Cyclopropylamines | Decoration of the phenyl ring at the β-position | Significant improvement of inhibitory activity against KDM1A |
| N-Ethyl-Hexedrone Analogues | Elongation of the aliphatic side chain from methyl to propyl | Increased potency as a dopamine (B1211576) uptake inhibitor |
Mechanistic Probes for Elucidating Fundamental Organic Reaction Pathways
Beyond its role as a synthetic building block, this compound and its derivatives serve as valuable mechanistic probes for investigating the intricate details of organic reaction pathways. The unique reactivity of the strained three-membered ring allows it to act as a "reporter," providing insights into the nature of reaction intermediates and transition states.
For example, the thermal isomerization and decomposition of this compound can be studied to understand the kinetics and mechanisms of unimolecular reactions. researchgate.net The stereochemistry of ring-opening reactions of substituted cyclopropanes can reveal whether a reaction proceeds through a concerted or stepwise mechanism.
In the context of enzymatic reactions, cyclopropane-containing compounds can act as mechanism-based inhibitors or probes to study enzyme catalysis. nih.gov For instance, studies on cyclopropane fatty acid synthase from Escherichia coli have utilized isotopically labeled S-adenosyl-L-methionine to probe the kinetic isotope effects and elucidate the rate-determining steps of the enzymatic cyclopropanation reaction. nih.gov Such studies are crucial for understanding the biosynthesis of cyclopropane-containing natural products and for the rational design of enzyme inhibitors.
Bioorganic Chemistry: Studies in Biosynthetic Pathways (e.g., Marine Sterol Biosynthesis)
The intricate biosynthetic pathways of unique marine sterols, which often feature cyclopropane rings, have been a subject of significant research. The this compound moiety, specifically in its protonated form, has been a focal point in theoretical studies aimed at elucidating the complex rearrangement mechanisms observed in the biosynthesis of these marine natural products.
Researchers have employed ab initio calculations to investigate the behavior of protonated this compound as a model for understanding the cyclopropane-cyclopropane rearrangements that are characteristic of marine sterol biosynthesis. These computational studies provide insights into the carbocationic intermediates and transition states involved in these intricate biological transformations. The rearrangement of protonated this compound serves as a fundamental model for the biosynthetic steps that lead to the formation of structurally diverse and biologically active sterols found in marine organisms.
The investigation into the biosynthesis of these sterols is crucial as many of these compounds exhibit significant biological activities. Understanding the role of simple building blocks like this compound in the formation of complex molecules contributes to the broader field of bioorganic chemistry and may open avenues for the synthesis of novel therapeutic agents.
Applications in Agrochemical Development (e.g., Insecticides)
While this compound itself is not commercialized as an active ingredient in agrochemicals, the cyclopropane ring is a critical structural motif in several classes of potent insecticides. The presence of this three-membered ring can confer unique chemical and biological properties to a molecule, including enhanced insecticidal activity and specific modes of action.
A prominent example is the class of synthetic pyrethroids, which are analogues of the natural insecticide pyrethrum. Many synthetic pyrethroids contain a cyclopropanecarboxylic acid moiety, which is essential for their insecticidal efficacy. These compounds are valued for their high potency against a broad spectrum of insect pests and their relatively low toxicity to mammals and birds. The development of these synthetic insecticides has been a major advancement in crop protection.
Another instance of a cyclopropane-containing insecticide is Cycloprothrin. This compound was developed as a "designer" insecticide, notable for its high activity against major rice pests and, significantly, its low toxicity to fish, which is a critical consideration in rice paddy ecosystems. The rational design of Cycloprothrin, incorporating a cyclopropane structure, highlights the importance of this chemical group in creating effective and safer agrochemicals.
Future Directions and Emerging Research Avenues for Ethylcyclopropane Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of cyclopropane-containing molecules is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, selective, and environmentally benign methods.
Future research is focused on several key areas:
Catalytic Asymmetric Cyclopropanation: While significant progress has been made, the development of new chiral catalysts for the enantioselective cyclopropanation of a broader range of olefins remains a priority. researchgate.net This includes the use of earth-abundant metals and organocatalysts to replace precious metal-based systems. researchgate.net
Flow Chemistry and Process Intensification: The use of microreactor technology and continuous flow processes for cyclopropanation reactions offers advantages in terms of safety, scalability, and reaction control. This is particularly relevant for reactions involving hazardous intermediates like diazo compounds.
Alternative Carbene Precursors: Research into safer and more convenient alternatives to diazo compounds for carbene generation is ongoing. researchgate.net Phenyliodonium ylides, for example, have emerged as a promising class of reagents for the synthesis of 1,1-cyclopropane diesters. researchgate.net
Enzymatic and Bio-inspired Cyclopropanation: Harnessing the power of enzymes for cyclopropanation offers the potential for unparalleled selectivity under mild conditions. researchgate.net Engineered enzymes have already demonstrated remarkable diastereo- and enantioselectivity in these reactions. researchgate.net
A notable development is the use of a rhodium(II) catalyst for the synthesis of nitrocyclopropane (B1651597) carboxylates from α-nitroesters and olefins, which can then be reduced to cyclopropane (B1198618) α-amino acids. researchgate.net This method provides a practical route to a diverse range of these valuable compounds. researchgate.net
Exploration of Unconventional Reactivity Patterns and Catalytic Systems
The strained nature of the cyclopropane ring in ethylcyclopropane leads to unique reactivity that can be exploited in organic synthesis. Future research will likely focus on uncovering and harnessing new modes of reactivity.
Key areas of exploration include:
C-C Bond Activation: The selective activation and functionalization of the C-C bonds within the cyclopropane ring is a significant challenge and a major area of research. nih.gov Transition metal catalysts, particularly those based on rhodium and ruthenium, have shown promise in mediating these transformations. nih.govresearchgate.net For instance, Gassman described the use of a highly electrophilic tungsten catalyst system to carry out a cyclopropane-alkene metathesis via retro-cyclopropanation of this compound. researchgate.net
Ring-Opening Reactions: The ring-opening of donor-acceptor cyclopropanes with various nucleophiles is a well-established method for the synthesis of 1,3-difunctionalized compounds. thieme-connect.com Future work will likely explore the use of a wider range of nucleophiles and the development of catalytic, enantioselective ring-opening reactions.
Photocatalysis and Electrosynthesis: The use of visible light photocatalysis and electrochemical methods for cyclopropane synthesis and functionalization is a rapidly growing area. researchgate.net These methods offer the potential for milder reaction conditions and novel reactivity patterns.
Complex Rearrangements: The vinylcyclopropane (B126155) rearrangement is a powerful tool for the synthesis of five-membered rings. wikipedia.org Further investigation into the scope and mechanism of this and other cyclopropane rearrangements will undoubtedly lead to new synthetic applications.
One intriguing area of research involves the complexation-induced bond-weakening of C-C σ-bonds. nih.gov A study on the stereochemical isomerization of 1,2-disubstituted cyclopropanes using a ruthenium (III/II) redox couple demonstrated that coordination of the catalyst to the substrate significantly lowers the activation barrier for C-C bond homolysis. nih.gov
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design
The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of organic synthesis, including the chemistry of this compound.
Emerging applications in this area include:
Reaction Outcome Prediction: ML models are being developed to predict the yield and selectivity of chemical reactions with high accuracy. princeton.edu These models can be trained on large datasets of experimental results to identify complex relationships between reactants, catalysts, and reaction conditions. princeton.edu
Catalyst Design: AI algorithms can be used to design new catalysts with enhanced activity and selectivity for specific transformations. This involves the computational screening of large libraries of potential catalyst structures.
Retrosynthetic Analysis: AI-powered tools are being developed to assist chemists in planning the synthesis of complex molecules. These tools can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist.
De Novo Molecular Design: AI can be used to generate novel molecular structures with desired properties. This could be applied to the design of new this compound derivatives with specific biological or material properties.
Research into Sustainable Chemical Processes and Environmental Fate of Cyclopropane Derivatives
As the chemical industry moves towards more sustainable practices, there is a growing emphasis on developing green synthetic methods and understanding the environmental impact of chemical compounds.
Key research areas in this context include:
Green Synthesis of Cyclopropanes: This involves the use of renewable starting materials, environmentally benign solvents (such as water), and energy-efficient reaction conditions (e.g., photocatalysis, mechanochemistry). researchgate.net The development of a clean synthesis process for cyclopropane derivatives starting from chloroethylene aims to reduce waste and production costs compared to traditional methods. google.com
Biodegradability and Environmental Fate: Research into the biodegradation pathways and environmental persistence of this compound and its derivatives is crucial for assessing their long-term environmental impact. ontosight.aiontosight.ai This includes studies on their potential for bioaccumulation and toxicity to aquatic organisms.
Catalyst Recycling: The development of methods for the efficient recovery and recycling of catalysts used in cyclopropanation reactions is essential for improving the economic and environmental sustainability of these processes.
Life Cycle Assessment: Conducting comprehensive life cycle assessments of different synthetic routes to this compound and its derivatives will help to identify the most sustainable options.
The handling and disposal of this compound and its derivatives require careful consideration to minimize environmental risks. chemicalbook.comaksci.com It is important to prevent their release into drains and waterways. chemicalbook.comaksci.com
Advanced Spectroscopic and Computational Approaches for Real-Time Reaction Monitoring and Prediction
The combination of advanced spectroscopic techniques and computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity.
Future developments in this area will likely involve:
In-situ Reaction Monitoring: The use of techniques such as time-resolved NMR and IR spectroscopy, as well as mass spectrometry, allows for the real-time monitoring of chemical reactions. This provides valuable insights into reaction kinetics and the identification of transient intermediates.
Computational Prediction of Spectra: DFT calculations can be used to predict the spectroscopic properties (e.g., NMR, IR) of molecules, which can aid in the identification and characterization of new compounds.
Molecular Dynamics Simulations: These simulations can provide a detailed picture of the dynamic processes that occur during a chemical reaction, including bond breaking and formation. researchgate.net This can be particularly useful for understanding the stereochemical outcome of reactions.
Quantum Chemical Calculations: High-level quantum chemical calculations can be used to accurately predict the activation energies and reaction pathways of chemical transformations. acs.org This information is invaluable for understanding reaction mechanisms and designing new catalysts.
For instance, DFT calculations can be used to compare the transition-state energies of competing reaction pathways, such as [3+2] versus [2+2] cycloadditions. Furthermore, time-resolved experiments using techniques like stopped-flow UV-Vis or cryo-trapping can help identify reaction intermediates.
Q & A
Q. What are the standard methods for synthesizing high-purity ethylcyclopropane, and how is its structural purity validated experimentally?
this compound synthesis typically involves cyclopropanation reactions, such as the addition of carbenes to alkenes. For validation, gas chromatography (GC) coupled with mass spectrometry (MS) is used to confirm purity (>99.8% as per photolysis studies). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features like cyclopropane ring protons (δ ~0.5–1.5 ppm) and ethyl group splitting patterns. Differential scanning calorimetry (DSC) can assess thermal stability, critical for handling reactive intermediates .
Q. How do the physical properties of this compound influence its stability in experimental settings?
this compound’s low boiling point (~36°C) and high vapor pressure necessitate storage in sealed, cooled systems to prevent premature decomposition. Its density (0.679 g/cm³ at 25°C) and refractive index (1.3786) are key for phase-separation studies in solvent systems. Stability under inert atmospheres (e.g., nitrogen) is critical due to ring strain, which increases reactivity in photolytic or thermal conditions .
Advanced Research Questions
Q. What experimental strategies differentiate radical-mediated vs. molecular elimination pathways in this compound photolysis?
Radical scavengers (e.g., NO, O₂) and isotopic labeling (e.g., D₂S, HI) are employed to track reaction pathways. For example, NO suppresses radical recombination, reducing ethylene yields, while deuterated scavengers confirm hydrogen abstraction mechanisms. Quantum yield calculations (e.g., 0.12 for methylene elimination at 147 nm) combined with product distribution analysis (1-butene > ethylene > propylene) distinguish primary molecular pathways from secondary radical processes .
Q. How can computational models predict the regioselectivity of this compound ring-opening reactions under varying conditions?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) map transition states and activation energies for ring-opening. For instance, thermolytic cleavage favors [1,3]-sigmatropic shifts, while photolytic excitation promotes [2+2] cycloreversion. Molecular graph theory (e.g., K-edge index analysis) quantifies bond strain and electron density redistribution, correlating with experimental product ratios .
Q. What methodologies resolve contradictions in kinetic data for this compound decomposition across studies?
Meta-analyses using Arrhenius parameters (pre-exponential factors, activation energies) from multiple sources can identify outliers. Robust statistical tools (e.g., Bayesian regression) account for experimental variables like lamp intensity drift in photolysis or impurities in reactant feeds. Reproducibility is enhanced by adhering to standardized protocols (e.g., IUPAC guidelines for gas-phase kinetics) and transparent reporting of uncertainty ranges .
Q. How do isotopic labeling and tandem mass spectrometry elucidate fragmentation patterns of this compound-derived ions?
Deuterium labeling at the cyclopropane ring (e.g., C₃D₅-C₂H₅) reveals preferential cleavage sites via MS/MS. For example, [C₅H₁₀]⁺ ions generated from 1-pentanol show distinct fragmentation pathways compared to this compound-derived ions. Collision-induced dissociation (CID) spectra combined with high-resolution MS (HRMS) validate proposed ion structures and reaction mechanisms .
Methodological Frameworks
What criteria ensure a research question on this compound meets academic rigor (e.g., FINER, PICO)?
Apply the FINER framework :
- Feasible : Can this compound’s reactivity be studied within available instrumentation (e.g., vacuum UV systems)?
- Novel : Does the study address gaps, such as unresolved ion-molecule reaction channels?
- Ethical : Are safety protocols for handling explosive intermediates documented?
- Relevant : How do findings advance cyclopropane chemistry or materials science? Use PICO for mechanistic studies: Population (this compound), Intervention (photolysis at 123.6 nm), Comparison (thermal vs. radical pathways), Outcome (product yield ratios) .
Q. How should researchers design experiments to balance primary data collection and computational validation?
Adopt a hybrid approach:
- Experimental : Use controlled photolysis reactors with real-time GC-MS monitoring.
- Computational : Validate mechanisms via Gaussian or ORCA software, comparing simulated IR spectra (e.g., allene stretches at ~1950 cm⁻¹) with experimental data.
- Data integration : Apply multivariate analysis (e.g., PCA) to correlate theoretical and empirical activation energies .
Data Integrity & Reproducibility
Q. What protocols mitigate biases in interpreting this compound reaction data?
- Blinded analysis : Have independent researchers annotate chromatograms without prior knowledge of experimental conditions.
- Negative controls : Run blank experiments to identify background contaminants.
- Open data : Share raw spectral files and computational input scripts via repositories like Zenodo .
Q. How can conflicting results in this compound studies be systematically addressed?
Establish consensus through round-robin trials across labs, using identical reagents (e.g., K&K Laboratories-sourced this compound) and calibrated equipment. Publish detailed supplemental materials, including error margins in quantum yield measurements and lamp intensity calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
